Molecular Architecture and Stereochemical Analysis of 2-O-Methyl-D-glucuronic Acid
Molecular Architecture and Stereochemical Analysis of 2-O-Methyl-D-glucuronic Acid
Topic: Molecular structure and stereochemistry of 2-O-Methyl-D-glucuronic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity[1][2]
2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) is a rare, methylated hexuronic acid derivative primarily distinguished by the methoxy substitution at the C2 position of the pyranose ring. Unlike its ubiquitous isomer, 4-O-methyl-D-glucuronic acid (the predominant side-chain constituent of xylan in hemicellulose), 2-O-Me-GlcA is geographically restricted in nature, found almost exclusively in the sulfated extracellular polysaccharides (EPS) of red microalgae, specifically the genus Porphyridium (e.g., P. cruentum).
For the drug development and carbohydrate chemist, this molecule represents a unique "blocking" unit. The methylation at O-2 prevents canonical glycosidic linkages at this position, altering the hydrodynamic volume and calcium-binding capacity of the parent polysaccharide.
| Feature | 2-O-Methyl-D-glucuronic acid | 4-O-Methyl-D-glucuronic acid |
| Abbreviation | 2-O-Me-GlcA | 4-O-Me-GlcA |
| Primary Source | Red Algae (Porphyridium EPS) | Hardwood/Softwood Xylan |
| Methylation Site | C2-OH | C4-OH |
| Biological Role | Rheological modulator, capsule stability | Xylan side-chain, lignin linkage |
| Stereochemistry | D-Gluco, | D-Gluco, |
Stereochemistry and Conformational Analysis
Absolute Configuration
The core scaffold is D-glucuronic acid . The absolute configuration at the chiral centers is defined as follows:
-
C2: S-configuration (modified by O-methylation).
-
C3: S-configuration.
-
C4: S-configuration.
-
C5: R-configuration.
Ring Conformation
In aqueous solution and within polysaccharide chains, 2-O-Me-GlcA predominantly adopts the
-
Impact of 2-OMe: The methoxy group at C2 introduces a specific steric bulk near the anomeric center (C1). In
-linked residues, this can influence the (psi) torsional angle of the glycosidic bond due to the proximity of the methyl group to the aglycone oxygen. -
Anomeric Effect: As a free sugar, it mutarotates, existing as an equilibrium mixture of
(axial OH at C1) and (equatorial OH at C1) anomers. The 2-OMe group does not prevent mutarotation but influences the equilibrium ratio slightly compared to unsubstituted GlcA due to the "exo-anomeric" effect stabilization involving the O2 lone pairs.
Visualization of Structural Hierarchy
Figure 1: Structural hierarchy and biosynthetic derivation of 2-O-Me-GlcA.
Isolation and Characterization Protocols
Since 2-O-Me-GlcA is not a standard catalog reagent, it is typically isolated from natural sources for analytical standards or research. The following protocol details the extraction from Porphyridium cruentum.
Protocol: Isolation from Porphyridium Exopolysaccharides (EPS)
Objective: Isolate high-purity 2-O-Me-GlcA from algal culture medium.
Reagents:
-
Porphyridium cruentum culture supernatant.[1]
-
Trifluoroacetic acid (TFA) or H₂SO₄ (2 M).
-
Barium Carbonate (BaCO₃).[2]
-
Dowex 1x8 (Formate form) anion exchange resin.
Workflow:
-
EPS Precipitation:
-
Harvest culture medium (centrifuge 10,000 x g, 20 min to remove cells).
-
Add 3 volumes of cold Ethanol (95%) to the supernatant.
-
Precipitate overnight at 4°C. Collect EPS by centrifugation.
-
-
Acid Hydrolysis:
-
Dissolve EPS in 2 M TFA (10 mg/mL).
-
Heat at 100°C for 4–6 hours (sealed tube). Note: Glucuronosyl linkages are acid-resistant; partial hydrolysis often yields aldobiuronic acids. Complete hydrolysis requires harsh conditions that may degrade neutral sugars.
-
Evaporate TFA under a stream of nitrogen or rotary evaporation.
-
-
Neutralization & Cleanup:
-
Resuspend in water.[2] If H₂SO₄ was used, neutralize with BaCO₃, centrifuge to remove BaSO₄ precipitate.
-
-
Anion Exchange Chromatography (Critical Step):
-
Load hydrolysate onto a Dowex 1x8 (formate) column.
-
Wash: Elute neutral sugars (Glucose, Galactose, Xylose) with distilled water.
-
Elution: Apply a linear gradient of Formic Acid (0 M
2 M). -
Separation Logic: 2-O-Me-GlcA elutes after neutral sugars but before unsubstituted GlcA and sulfated fragments due to the masking of the C2-hydroxyl polarity and slight hydrophobic effect of the methyl group.
-
-
Purification:
-
Pool fractions containing uronic acids (detect via carbazole assay).
-
Lyophilize fractions.
-
Analytical Profiling (NMR & MS)
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.
Table 1: Characteristic NMR Shifts (D₂O, Ref: TSP/DSS) Note: Values are diagnostic estimates based on substituent effects relative to GlcA.
| Atom Position | Structural Diagnostic Note | ||
| C-1 (Anomeric) | 98.0 - 100.5 | 5.2 - 5.4 | |
| C-2 (Methylated) | 81.5 - 83.0 | 3.4 - 3.6 | Key Identifier: Downfield shift of ~10 ppm vs. unsubstituted GlcA (72 ppm) due to |
| C-3 | 73.0 - 75.0 | 3.6 - 3.8 | Slight upfield shift possible ( |
| C-4 | 71.0 - 72.0 | 3.5 - 3.7 | Unaffected by C2 modification. |
| C-5 | 72.0 - 73.0 | 4.0 - 4.2 | Proximity to carboxylate. |
| C-6 (Carboxyl) | 175.0 - 176.0 | - | Characteristic uronic acid carbonyl. |
| -OCH₃ (Methoxy) | 59.0 - 61.0 | 3.45 (s) | Sharp singlet; confirms methylation. |
Mass Spectrometry (GC-MS Linkage Analysis): For linkage analysis, the molecule is typically reduced to the alditol, permethylated, and analyzed.
-
Target Fragment: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol (if fully methylated).
-
Differentiation: In standard methylation analysis (PMAA), a naturally occurring 2-O-Me-GlcA will appear as a specific partially methylated alditol acetate derivative distinct from 4-O-Me derivatives.
Chemical Synthesis Strategy
While isolation is common, total synthesis is required for large-scale applications. The challenge is selectively methylating O-2 while preserving the oxidation state of C6.
Strategic Pathway:
-
Starting Material: Methyl
-D-glucopyranoside.[2] -
Acetal Protection: Reaction with benzaldehyde dimethyl acetal/H⁺
Methyl 4,6-O-benzylidene- -D-glucopyranoside . (Locks C4 and C6).[2][3] -
Selective Blocking: Selective benzylation or allylation of O-3. This is the yield-limiting step. Often achieved via stannylene acetal intermediates or copper(II) chelation which favors O-3 substitution.
-
Target Methylation: Methylation of the remaining free O-2 using MeI/NaH.
-
Deprotection: Acidic hydrolysis of the benzylidene acetal.
-
Oxidation: Selective oxidation of the primary alcohol (C6) to the carboxylic acid using TEMPO/BAIB or Pt/O₂.
-
Final Deprotection: Hydrogenolysis (Pd/C) to remove benzyl groups (if used at O-3).
Biological Significance & Applications[3]
Algal Cell Wall Mechanics
In Porphyridium, 2-O-Me-GlcA is often part of a complex sulfated polysaccharide. The methylation at C2 serves a crucial rheological function:
-
Inhibition of Junction Zones: Unlike unsubstituted uronic acids which can form "egg-box" junctions with Ca²⁺, the 2-OMe group sterically hinders tight chain packing and coordination. This results in a flexible, highly viscous mucilage rather than a rigid gel, essential for the alga's hydration shell.
Analytical Standards
2-O-Me-GlcA serves as a critical negative control in glycosidic linkage analysis when distinguishing between natural methylation patterns and artifacts of incomplete permethylation protocols in the lab.
Experimental Workflow Visualization
Figure 2: Isolation and identification workflow for 2-O-Me-GlcA.
References
-
Kieras, J. H., Kieras, F. J., & Bowen, D. V. (1976).[4] 2-O-Methyl-D-glucuronic acid, a new hexuronic acid of biological origin.[5][4][6] Biochemical Journal. Link
-
Geresh, S., & Arad, S. (1991). The extracellular polysaccharides of the red microalgae: chemistry and rheology. Bioresource Technology. Link
-
Pettolino, F. A., et al. (2012). Comprehensive Glycosidic Linkage Analysis of Polysaccharides. Nature Protocols. Link
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance. Link
Sources
- 1. jabonline.in [jabonline.in]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin - PMC [pmc.ncbi.nlm.nih.gov]
